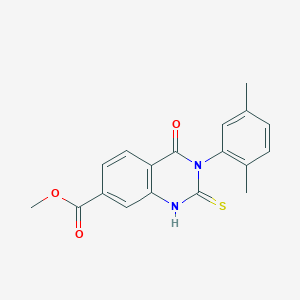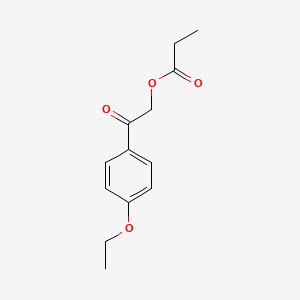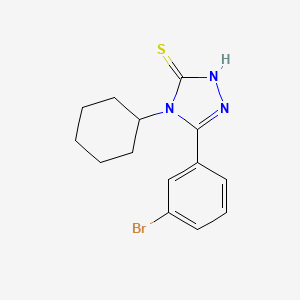![molecular formula C16H15Cl2NOS B5732116 N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732116.png)
N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide, also known as CMPD-1, is a chemical compound that has been the subject of scientific research for its potential use in various applications. This compound belongs to the class of amides and thioethers and has been synthesized using different methods.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide involves the inhibition of specific enzymes involved in various cellular processes. For example, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a role in cancer progression and neurodegenerative diseases. By inhibiting GSK-3, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide can prevent the growth of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to inhibit the growth of cancer cells, induce apoptosis (cell death), and reduce tumor size in animal models. In neuroscience, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to protect neurons from damage and improve cognitive function in animal models of neurodegenerative diseases. In drug discovery, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been used as a lead compound for the development of new drugs targeting specific diseases.
実験室実験の利点と制限
One of the advantages of using N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition and minimal off-target effects. Additionally, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to be relatively stable and easy to synthesize. However, one limitation of using N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide is its potential toxicity, which requires careful handling and monitoring.
将来の方向性
There are several future directions for the use of N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide in scientific research. One direction is the development of new drugs based on the structure of N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide for the treatment of specific diseases. Another direction is the further study of the mechanism of action of N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide and its potential targets in different cellular processes. Additionally, the use of N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide in combination with other compounds or therapies could enhance its effectiveness in various applications.
Conclusion
In conclusion, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide is a chemical compound that has been extensively studied for its potential use in various applications, including cancer research, neuroscience, and drug discovery. Its mechanism of action involves the inhibition of specific enzymes, and it has been shown to have various biochemical and physiological effects. While there are advantages to using N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide in lab experiments, careful handling and monitoring are required due to its potential toxicity. Overall, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has great potential for the development of new drugs and the further understanding of specific cellular processes.
合成法
N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide can be synthesized using different methods, but the most commonly used method involves the reaction of 3-chloro-2-methylphenyl isocyanate with 4-chlorobenzenethiol in the presence of a base. The reaction results in the formation of N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide as a yellow solid with a melting point of 95-97°C. This method has been optimized to give high yields and purity of the compound.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been extensively studied for its potential use in various applications, including cancer research, neuroscience, and drug discovery. In cancer research, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer progression. In neuroscience, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been used as a tool to study the role of specific proteins in the brain. In drug discovery, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been used as a lead compound for the development of new drugs targeting specific diseases.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11-14(18)3-2-4-15(11)19-16(20)9-10-21-13-7-5-12(17)6-8-13/h2-8H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTZTKBRYZUJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)


![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)
![4-(4-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5732067.png)
![N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5732090.png)

![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)
![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5732107.png)

![4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5732126.png)
![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5732133.png)